N-(3-(5-(2-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

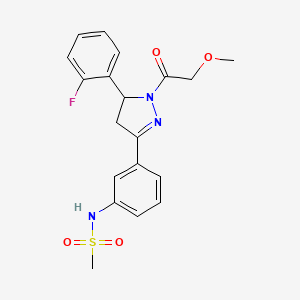

This compound features a pyrazoline core substituted at position 5 with a 2-fluorophenyl group, at position 1 with a 2-methoxyacetyl moiety, and a methanesulfonamide group attached to a meta-substituted phenyl ring. The methanesulfonamide group contributes to solubility and metabolic stability. This structural combination positions it as a candidate for therapeutic applications, particularly in antiviral or anti-inflammatory contexts .

Properties

IUPAC Name |

N-[3-[3-(2-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4S/c1-27-12-19(24)23-18(15-8-3-4-9-16(15)20)11-17(21-23)13-6-5-7-14(10-13)22-28(2,25)26/h3-10,18,22H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIWSHBXNYLZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(2-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available research.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole core substituted with a 2-fluorophenyl group and a methanesulfonamide moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Introduction of the 2-fluorophenyl and methanesulfonamide groups through nucleophilic substitutions.

- Final Modifications : Adjustments to enhance solubility and bioavailability.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound appears to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Modulation of Signaling Pathways : It has been suggested that it interacts with signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : Studies have shown that derivatives of pyrazole compounds can significantly reduce inflammation in animal models .

- Anticancer Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an antitumor agent .

Case Studies

- Anti-inflammatory Studies : In a study involving induced inflammation in rats, the compound showed a marked reduction in inflammatory markers compared to control groups .

- Cytotoxicity Assays : In vitro assays against cancer cell lines revealed that the compound inhibited cell growth, suggesting its potential as an anticancer agent.

Data Table of Biological Activities

Comparison with Similar Compounds

Substituent Variations at Position 1

- BA96388 (CAS 851781-09-4) : The 1-position is substituted with a 4-methoxybenzenesulfonyl group instead of 2-methoxyacetyl. This bulkier, electron-rich substituent increases molar mass (503.57 g/mol vs. ~436–452 g/mol for other analogs) and may reduce membrane permeability. The sulfonyl group enhances stability but could sterically hinder target interactions .

- CCG-28511 (CAS 851719-26-1): Features an isobutyryl group (2-methylpropanoyl) at position 1. However, it may improve metabolic resistance to esterase-mediated hydrolysis .

- N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (CAS 852141-62-9): Substitution with methylsulfonyl at position 1 and a dimethylamino group on the phenyl ring enhances solubility due to the polar dimethylamino moiety. This compound’s lower molar mass (436.55 g/mol) suggests improved pharmacokinetic profiles .

Substituent Variations at Position 5

- N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide : The 2-ethoxyphenyl group at position 5 introduces an ether linkage, improving hydrophilicity. Molecular docking studies indicate strong binding to viral proteins (e.g., monkeypox DPol), suggesting ethoxy groups enhance target engagement .

- Purity (96–99% by HPLC) and synthetic yields (moderate) are comparable to the target compound .

Structural and Physicochemical Properties

Q & A

Q. What are the key synthetic pathways for N-(3-(5-(2-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves three stages:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones.

- Step 2 : Fluorophenyl ring attachment via palladium-catalyzed Suzuki-Miyaura cross-coupling (aryl halide intermediates) .

- Step 3 : Methanesulfonamide group introduction via nucleophilic substitution using methanesulfonyl chloride in the presence of a base like triethylamine .

Optimization includes: - Temperature control (e.g., 60–80°C for Suzuki coupling to avoid side reactions).

- Solvent selection (e.g., DMF for solubility vs. THF for reduced byproducts).

- Catalytic system tuning (e.g., Pd(PPh₃)₄ with K₂CO₃ for coupling efficiency) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for confirming pyrazole ring substitution patterns and sulfonamide group integration (δ 3.0–3.5 ppm for CH₃SO₂) .

- LC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~455) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify polar byproducts .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The 2-fluorophenyl group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability (calculated via ChemAxon) .

- Electron Effects : Fluorine’s electronegativity stabilizes the pyrazole ring via inductive effects, confirmed by DFT calculations (B3LYP/6-31G*) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against kinase targets?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) to assess positional effects on kinase inhibition .

- Functional Assays : Use fluorescence polarization assays (e.g., EGFR-TK inhibition) with IC₅₀ determination. Compare to control compounds (e.g., erlotinib) .

- Data Analysis : Apply multivariate regression to correlate substituent Hammett σ values with activity trends .

Q. What experimental strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methoxyacetyl group) .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% reduces free drug availability) .

- Pharmacokinetic Modeling : Integrate in vitro data (e.g., Caco-2 permeability) with allometric scaling to predict in vivo exposure .

Q. How can computational methods optimize reaction pathways for scale-up?

- Methodological Answer :

- Reaction Mechanism Modeling : Use Gaussian or ORCA for transition state analysis (e.g., Suzuki coupling energy barriers) .

- Process Intensification : Apply flow chemistry (residence time <10 min) to reduce Pd catalyst loading by 50% while maintaining yield .

- DoE (Design of Experiments) : Taguchi L9 arrays to optimize variables (temperature, solvent ratio, catalyst) with ANOVA validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.